molecular formula C25H21BrSi B3053494 [Bromo(phenyl)methyl](triphenyl)silane CAS No. 5410-06-0

[Bromo(phenyl)methyl](triphenyl)silane

Cat. No.: B3053494
CAS No.: 5410-06-0
M. Wt: 429.4 g/mol
InChI Key: LULIOFYHRRDVQM-UHFFFAOYSA-N
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Description

Bromo(phenyl)methylsilane: is an organosilicon compound that features a silicon atom bonded to a bromo(phenyl)methyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(phenyl)methylsilane typically involves the reaction of triphenylsilane with a bromo(phenyl)methyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of Bromo(phenyl)methylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bromo(phenyl)methylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction of Bromo(phenyl)methylsilane can lead to the formation of silane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Formation of various substituted silanes.

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Bromo(phenyl)methylsilane is used as a precursor in the synthesis of catalysts for organic reactions.

    Materials Science: The compound is used in the development of silicon-based materials with unique properties.

Biology and Medicine:

    Drug Delivery: Research is being conducted on the use of organosilicon compounds in drug delivery systems due to their biocompatibility and stability.

    Imaging Agents: The compound is explored as a potential imaging agent in medical diagnostics.

Industry:

    Polymer Synthesis: Bromo(phenyl)methylsilane is used in the synthesis of silicon-containing polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of Bromo(phenyl)methylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. The silicon atom in the compound can form stable bonds with other elements, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Triphenylsilane: Similar structure but lacks the bromo(phenyl)methyl group.

    Phenyltrimethylsilane: Contains three methyl groups instead of phenyl groups.

    Bromotrimethylsilane: Contains three methyl groups and a bromine atom.

Uniqueness: Bromo(phenyl)methylsilane is unique due to the presence of both a bromo(phenyl)methyl group and three phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

[bromo(phenyl)methyl]-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULIOFYHRRDVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C([Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279392
Record name [bromo(phenyl)methyl](triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-06-0
Record name NSC12570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [bromo(phenyl)methyl](triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ALPHA-BROMOBENZYL)TRIPHENYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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